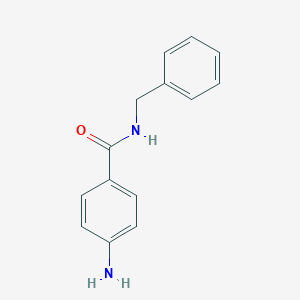

4-Amino-N-benzylbenzamide

Description

Properties

IUPAC Name |

4-amino-N-benzylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O/c15-13-8-6-12(7-9-13)14(17)16-10-11-4-2-1-3-5-11/h1-9H,10,15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWMQLNXGNSNUEO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70342025 | |

| Record name | 4-Amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>33.9 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24795141 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

54977-92-3 | |

| Record name | 4-Amino-N-(phenylmethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54977-92-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Amino-N-benzylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70342025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-N-benzylbenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-Amino-N-benzylbenzamide (CAS 54977-92-3): A Technical Guide for Chemical and Pharmaceutical Development

Abstract

This technical guide provides a comprehensive overview of 4-Amino-N-benzylbenzamide (CAS 54977-92-3), a versatile chemical intermediate with significant potential in medicinal chemistry and organic synthesis. While extensive peer-reviewed literature on this specific compound is emerging, this document synthesizes available data, outlines logical synthetic routes, predicts physicochemical properties, and explores potential applications based on its structural motifs. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule as a foundational building block for novel chemical entities.

Introduction and Molecular Overview

This compound is an organic compound featuring a central benzamide core.[1] This structure is characterized by a primary amino group (-NH2) at the para-position of the benzoyl ring and a benzyl group (-CH2C6H5) attached to the amide nitrogen.[1] The presence of these distinct functional groups—an aromatic amine, an amide linkage, and a benzyl moiety—makes it a molecule of interest for creating more complex structures.[1][2]

The primary amino group can be readily functionalized, the amide bond offers rigidity and hydrogen bonding capabilities, and the benzyl group provides a lipophilic region, all of which are desirable features in medicinal chemistry.[3] It is typically a white to off-white solid, soluble in polar organic solvents.[1][3] While its toxicological properties have not been fully investigated, standard precautions for handling chemical reagents are advised.[4]

Molecular Structure Diagram

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 4-Nitro-N-benzylbenzamide

-

Dissolve benzylamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask equipped with a magnetic stirrer.

-

Add a base, such as triethylamine (1.2 eq) or pyridine, to the solution.

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of 4-nitrobenzoyl chloride (1.0 eq) in the same solvent to the cooled mixture.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with dilute HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 4-nitro-N-benzylbenzamide intermediate.

Step 2: Synthesis of this compound

-

Dissolve the crude 4-Nitro-N-benzylbenzamide from Step 1 in ethanol or ethyl acetate.

-

Add a reducing agent. A common method is the use of tin(II) chloride (SnCl₂) in the presence of concentrated HCl at elevated temperatures (e.g., 70 °C). [5]Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere can be employed. [5]3. Monitor the reaction by TLC until the starting material is consumed.

-

If using SnCl₂, carefully neutralize the acidic mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent like ethyl acetate.

-

If using catalytic hydrogenation, filter the reaction mixture through Celite to remove the catalyst.

-

Concentrate the organic solution under reduced pressure.

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound. [6]

Potential Applications and Research Directions

The true value of this compound lies in its role as a versatile building block for synthesizing more complex, pharmacologically active molecules. [2][3]Its structure is a scaffold that can be elaborated upon to target a variety of biological systems.

Medicinal Chemistry

-

Enzyme Inhibitors: The benzamide scaffold is present in a wide range of enzyme inhibitors. Derivatives of 4-aminobenzamide have been explored as inhibitors for enzymes like urokinase-type plasminogen activator (uPA), which is involved in cancer metastasis, and dipeptidyl peptidase-IV (DPP-IV), a target for type 2 diabetes treatment. [7][8][9]The benzyl group can be modified to improve binding affinity and selectivity within enzyme active sites.

-

Anticancer Agents: The 4-aminobenzamide core is being investigated for the development of novel anticancer agents. For example, recent studies have explored its derivatives as inhibitors of Chromobox (CBX) proteins, which are implicated in cancer development. [10]* Antimicrobial Agents: The structural motif is also found in compounds with antimicrobial properties. Research has shown that derivatives incorporating chalcones and pyrazolines exhibit antibacterial and antifungal activities. [11][12]

Materials Science

The presence of two amine functionalities (one primary aromatic and one secondary amide) suggests potential use as a monomer in the synthesis of specialty polyamides or other polymers. The rigid aromatic rings could impart favorable thermal properties to resulting materials.

Caption: Potential research applications stemming from the core molecule.

Safety and Handling

As with any chemical reagent, this compound should be handled with care in a well-ventilated area, preferably a chemical fume hood. [4]To the best of current knowledge, its health hazards have not been fully investigated. [4]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [4]* Exposure: Avoid inhalation of dust and contact with skin and eyes. [4]In case of contact, wash the affected area immediately with plenty of water.

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container. [4]* Disposal: Dispose of the chemical in accordance with all federal, state, and local regulations. This may involve dissolving the material in a combustible solvent and burning it in a chemical incinerator. [4]

Conclusion

This compound (CAS 54977-92-3) is a chemical intermediate with considerable, though largely untapped, potential. Its straightforward synthesis and versatile structure, featuring multiple points for functionalization, make it an attractive starting point for discovery campaigns in both medicinal chemistry and materials science. While dedicated research on this specific molecule is limited, the established biological activities of related aminobenzamide derivatives strongly suggest that it is a valuable scaffold for the development of novel enzyme inhibitors, anticancer agents, and antimicrobial compounds. This guide provides a foundational framework for researchers to begin exploring the synthetic utility and potential applications of this promising molecule.

References

-

Al-Balas, Q. et al. (2014). Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme. PMC - NIH. Available at: [Link]

-

Sathiya, S. et al. (2022). biological studies of 4-amino benzamide derived 1,2,3-triazole linked chalcone and its pyrazoline derivatives. ResearchGate. Available at: [Link]

-

The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Available at: [Link]

-

ResearchGate. Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Available at: [Link]

-

MySkinRecipes. This compound. Available at: [Link]

-

Spencer, J.R. et al. (2002). 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors. PubMed. Available at: [Link]

-

Kawamoto, Y. et al. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. ResearchGate. Available at: [Link]

-

Sathiya, S. et al. (2019). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF NOVEL 4- AMINO BENZAMIDE DERIVED 1,2,3 - TRIAZOLE LINKED PYRAZOLINES. Available at: [Link]

Sources

- 1. CAS 54977-92-3: 4-Amino-N-(phenylmethyl)benzamide [cymitquimica.com]

- 2. Amidas | CymitQuimica [cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Novel N-substituted aminobenzamide scaffold derivatives targeting the dipeptidyl peptidase-IV enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 4-Aminoarylguanidine and 4-aminobenzamidine derivatives as potent and selective urokinase-type plasminogen activator inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Bot Verification [rasayanjournal.co.in]

An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-N-benzylbenzamide

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the physicochemical properties of 4-Amino-N-benzylbenzamide (CAS No. 54977-92-3), a versatile intermediate with significant potential in medicinal chemistry and materials science. This document is structured to deliver not just data, but a deeper understanding of the causality behind the observed properties and the experimental methodologies used for their determination.

Introduction: The Significance of this compound

This compound is an organic compound featuring a benzamide core structure with a benzyl substituent on the amide nitrogen and an amino group at the para position of the benzoyl ring.[1] This unique arrangement of functional groups—an aromatic amine, an amide linkage, and two phenyl rings—imparts a balance of hydrophilicity and lipophilicity, as well as hydrogen bonding capabilities, making it a molecule of interest in drug discovery and organic synthesis.[1] Its derivatives have been explored for various pharmacological activities, highlighting the importance of a thorough understanding of its fundamental physicochemical characteristics.[2][3] As a versatile building block, its properties dictate its reactivity, solubility, and ultimately, its utility in the synthesis of more complex molecules.[1]

Molecular Structure and Identification

A clear understanding of the molecule's architecture is fundamental to interpreting its chemical behavior.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | This compound |

| CAS Number | 54977-92-3 |

| Molecular Formula | C₁₄H₁₄N₂O |

| Molecular Weight | 226.27 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CNC(=O)C2=CC=C(C=C2)N |

| InChI Key | ZWMQLNXGNSNUEO-UHFFFAOYSA-N |

Core Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in various systems, influencing its solubility, absorption, distribution, metabolism, and excretion (ADME) profile in a biological context.

Table 2: Summary of Physicochemical Data

| Property | Value | Data Type | Rationale and Experimental Context |

| Melting Point | 89-91 °C[4] | Experimental | The melting point of a solid is a key indicator of its purity. A sharp melting range, as reported, suggests a relatively pure compound. This value is critical for quality control and for designing manufacturing and formulation processes. |

| Boiling Point | ~450 °C | Predicted | Due to its relatively high molecular weight and the presence of hydrogen bonding, this compound is expected to have a high boiling point. Experimental determination would likely require vacuum distillation to prevent decomposition. |

| pKa | ~4.5 (amino group), ~17 (amide N-H) | Predicted | The aromatic amino group is expected to be weakly basic, with a pKa similar to aniline. The amide proton is very weakly acidic. These values are crucial for predicting the ionization state of the molecule at different pH values, which in turn affects its solubility and biological interactions. |

| LogP | ~2.5 | Predicted | The predicted octanol-water partition coefficient (LogP) suggests that the compound has moderate lipophilicity. This is a critical parameter for predicting its membrane permeability and overall drug-likeness. |

Solubility Profile

The solubility of this compound is a key parameter for its handling, formulation, and biological activity.[5]

Table 3: Qualitative Solubility Profile

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The presence of two aromatic rings imparts significant hydrophobicity, which dominates over the polar contributions of the amino and amide groups.[5] |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amino and amide groups can form hydrogen bonds with the hydroxyl group of the solvent, but the overall hydrophobic character limits extensive dissolution.[5] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents can act as hydrogen bond acceptors for the amine and amide protons and can effectively solvate the aromatic rings, leading to good solubility.[5] |

| Non-polar | Hexane, Toluene | Insoluble | The polar functional groups (amine and amide) make the molecule incompatible with non-polar solvents. |

Experimental Methodologies for Physicochemical Characterization

The following section details the standard experimental protocols for determining the key physicochemical properties of this compound. These protocols are designed to be self-validating and are grounded in established analytical principles.

Determination of Melting Point

Principle: The melting point is determined by heating a small sample of the solid and observing the temperature range over which it transitions from a solid to a liquid. A narrow melting range is indicative of high purity.

Step-by-Step Protocol:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁-T₂.

Determination of Solubility

Principle: The solubility is determined by finding the maximum amount of solute that can dissolve in a given amount of solvent at a specific temperature.

Step-by-Step Protocol:

-

Sample Preparation: A known mass of this compound is added to a vial.

-

Solvent Addition: A known volume of the solvent is added incrementally to the vial.

-

Equilibration: The mixture is agitated (e.g., using a vortex mixer or shaker) at a constant temperature until equilibrium is reached (no more solid dissolves).

-

Observation and Quantification: The point at which the solid completely dissolves is noted. The solubility is then expressed in terms of mass per unit volume (e.g., mg/mL). For quantitative analysis, the saturated solution can be filtered, and the concentration of the dissolved compound can be determined using a suitable analytical technique like HPLC-UV.

Determination of pKa via Potentiometric Titration

Principle: The pKa is determined by titrating a solution of the compound with a strong acid or base and monitoring the pH. The pKa is the pH at which the compound is 50% ionized.

Determination of LogP via Shake-Flask Method

Principle: The octanol-water partition coefficient (LogP) is determined by measuring the equilibrium distribution of the compound between n-octanol and water.

Step-by-Step Protocol:

-

Phase Saturation: n-Octanol is saturated with water, and water is saturated with n-octanol.

-

Sample Preparation: A known amount of this compound is dissolved in one of the phases.

-

Partitioning: The two phases are mixed in a separatory funnel and shaken vigorously to allow for the partitioning of the compound.

-

Phase Separation: The mixture is allowed to stand until the two phases have completely separated.

-

Quantification: The concentration of the compound in each phase is determined using a suitable analytical method (e.g., HPLC-UV).

-

Calculation: LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic techniques are indispensable for confirming the structure and assessing the purity of this compound.

Spectroscopic Analysis

-

UV-Visible Spectroscopy: The UV-Vis spectrum is expected to show absorption maxima characteristic of the substituted benzene rings. The presence of the amino group and the extended conjugation will influence the position and intensity of these bands.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide key information about the functional groups present. Characteristic peaks are expected for the N-H stretches of the primary amine and the amide, the C=O stretch of the amide, and the aromatic C-H and C=C stretches.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides detailed information about the chemical environment of each proton. For this compound, distinct signals are expected for the aromatic protons on both phenyl rings, the benzylic CH₂ protons, the amide N-H proton, and the amine NH₂ protons. A reported ¹H NMR spectrum in CDCl₃ shows signals at δ 7.62 (d, J = 8.8 Hz, 2H), 7.35-7.26 (m, 5H), and 6.64 (br, 2H, NH₂), along with the amide and benzylic protons.[6]

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon of the amide and the aromatic carbons.

-

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for assessing the purity of this compound and for quantitative analysis. A reversed-phase method is typically suitable.

Representative HPLC Protocol:

-

Column: C18, 250 mm x 4.6 mm, 5 µm.

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Sample Preparation: The sample is dissolved in the initial mobile phase composition.

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can be used to confirm the molecular weight and to identify any volatile impurities. Derivatization may be necessary to improve the volatility of the compound.

Synthesis and Reactivity

Synthetic Routes

This compound can be synthesized through several routes. A common approach involves the amidation of 4-aminobenzoic acid or its derivatives with benzylamine.[7] Alternatively, it can be prepared from 4-nitrobenzoyl chloride and benzylamine, followed by the reduction of the nitro group.[8]

Reactivity Profile

The reactivity of this compound is dictated by its functional groups:

-

Aromatic Amino Group: This group can undergo typical reactions of anilines, such as diazotization, acylation, and alkylation. It is also susceptible to oxidation.

-

Amide Group: The amide bond is relatively stable but can be hydrolyzed under acidic or basic conditions. The N-H proton is weakly acidic.

-

Aromatic Rings: Both phenyl rings can undergo electrophilic aromatic substitution, with the substitution pattern being directed by the existing functional groups.

Conclusion

This technical guide has provided a detailed examination of the core physicochemical properties of this compound. A thorough understanding of these properties is paramount for its effective utilization in research and development. The experimental protocols outlined herein provide a robust framework for the characterization of this and similar molecules, ensuring data integrity and reproducibility. As a key intermediate in medicinal chemistry and organic synthesis, a comprehensive grasp of its physicochemical profile will undoubtedly facilitate the development of novel and innovative applications.

References

-

Royal Society of Chemistry. (n.d.). Direct amidation of carboxylic acids with amines under microwave irradiation using silica gel as a solid support. Retrieved from [Link]

-

Mallak Specialties Pvt Ltd. (n.d.). 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. Synthesis of the 4-amino-N-(4-nitrophenyl)benzamide.... Retrieved from [Link]

-

PubMed. (2025). Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S42. 1 H NMR spectrum (100 MHz, CDCl 3 ) of N-benzylbenzamide (7). Retrieved from [Link]

-

MDPI. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Applications of p-Aminobenzamide in Specialty Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (2019). Supporting Information. Retrieved from [Link]

-

ACS Publications. (1999). Solid-Phase Microextraction Coupled with High-Performance Liquid Chromatography for the Determination of Aromatic Amines. Retrieved from [Link]

-

ResearchGate. (2006). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from [Link]

-

Reddit. (2025). [Article] Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors. Retrieved from [Link]

Sources

- 1. Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of novel 4-aminobenzamide derivatives as small molecule CBX2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. reddit.com [reddit.com]

- 4. rsc.org [rsc.org]

- 5. 4-Aminobenzamide, C7H8N2O, 2835-68-9, Para Amino Benzamide; P-Aminobenzoic Acid Amide [mallakchemicals.com]

- 6. rsc.org [rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

Unraveling the Molecular Architecture of 4-Amino-N-benzylbenzamide: A Technical Guide to Structure Elucidation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive framework for the structural elucidation of 4-Amino-N-benzylbenzamide, a versatile intermediate in medicinal chemistry. By integrating established synthetic protocols with in-depth spectroscopic analysis, this document serves as a practical resource for confirming the molecular identity and purity of this compound. The methodologies detailed herein are grounded in fundamental principles of organic chemistry and analytical science, ensuring a self-validating approach to structural verification.

Introduction: The Significance of this compound

This compound is a bifunctional molecule incorporating a primary aromatic amine and a secondary benzamide. This unique combination of functional groups makes it a valuable scaffold for the synthesis of a wide range of pharmacologically active compounds.[1] The primary amine offers a reactive site for further derivatization, while the benzamide core is a common feature in many approved drugs. Accurate structural confirmation is a critical first step in any drug discovery and development cascade, ensuring the integrity of subsequent biological and pharmacological studies.

Synthesis and Purification: A Pathway to the Pure Compound

The synthesis of this compound is most commonly achieved through the amidation of 4-aminobenzoic acid with benzylamine. A robust and reliable method involves the use of a coupling agent to activate the carboxylic acid, followed by nucleophilic attack by the amine.

Synthetic Protocol

A general and effective procedure for the synthesis of this compound is outlined below.[2]

Materials:

-

4-Aminobenzoic acid

-

Benzylamine

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Triethylamine (Et₃N)

-

Dichloromethane (CH₂Cl₂)

-

Ethyl acetate (EtOAc)

-

Hexane

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of iodine (0.49 mmol) in dichloromethane (2 mL) at 0 °C, add triphenylphosphine (0.49 mmol) in one portion.

-

Add 4-aminobenzoic acid (0.41 mmol) to the mixture and continue stirring for 5 minutes.

-

Add triethylamine (0.82 mmol) and stir for an additional 5 minutes.

-

Introduce benzylamine (0.49 mmol) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin-Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product is then purified by column chromatography.

Purification by Column Chromatography

Stationary Phase: Silica gel (230-400 mesh) Mobile Phase: A gradient of ethyl acetate in hexane is typically effective. A starting polarity of 30% ethyl acetate in hexane, gradually increasing to 70%, should provide good separation. The optimal solvent system should be determined by preliminary TLC analysis, aiming for an Rf value of approximately 0.3 for the desired product.[2]

Procedure:

-

Prepare a slurry of silica gel in hexane and pack the column.

-

Dissolve the crude product in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel.

-

Load the dried silica-adsorbed sample onto the top of the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Spectroscopic Elucidation: Deciphering the Molecular Signature

The cornerstone of structural elucidation lies in the synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer unambiguous confirmation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule.

The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their connectivity.

Predicted ¹H NMR Spectral Data (400 MHz, CDCl₃): [2]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.62 | Doublet (d) | 2H | Ar-H (ortho to -C=O) |

| ~7.26-7.35 | Multiplet (m) | 5H | Ar-H (benzyl ring) |

| ~6.64 | Doublet (d) | 2H | Ar-H (meta to -C=O) |

| ~6.20 (broad) | Singlet (s) | 1H | -NH- (amide) |

| ~4.60 | Doublet (d) | 2H | -CH₂- (benzyl) |

| ~3.80 (broad) | Singlet (s) | 2H | -NH₂ (amino) |

Interpretation:

-

The downfield signals at ~7.62 ppm and ~6.64 ppm are characteristic of a para-substituted benzene ring attached to an electron-withdrawing carbonyl group and an electron-donating amino group, respectively.

-

The multiplet between 7.26-7.35 ppm corresponds to the five protons of the monosubstituted benzyl ring.

-

The broad singlet at ~6.20 ppm is indicative of the amide proton, which can undergo exchange and often appears as a broad signal.

-

The doublet at ~4.60 ppm is characteristic of the benzylic methylene protons, split by the adjacent amide proton.

-

The broad singlet at ~3.80 ppm is attributed to the two protons of the primary amino group.

The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (100 MHz, CDCl₃): [3]

| Chemical Shift (δ, ppm) | Assignment |

| ~167.8 | C=O (Amide) |

| ~150.0 | C-NH₂ |

| ~138.2 | C (quaternary, benzyl ring) |

| ~128.7 | C-H (benzyl ring) |

| ~128.5 | C-H (ortho to -C=O) |

| ~127.5 | C-H (benzyl ring) |

| ~127.0 | C (quaternary, amino-substituted ring) |

| ~114.0 | C-H (meta to -C=O) |

| ~44.0 | -CH₂- (benzyl) |

Interpretation:

-

The signal at ~167.8 ppm is characteristic of an amide carbonyl carbon.

-

The carbon attached to the amino group (C-NH₂) is significantly shielded and appears around 150.0 ppm.

-

The aromatic carbons appear in the typical range of ~114-138 ppm.

-

The benzylic carbon (-CH₂-) is found at approximately 44.0 ppm.

Experimental Workflow for Structure Elucidation

Caption: A logical workflow for the synthesis, purification, and structural elucidation of this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule.

Predicted FT-IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3300 | Medium, Sharp (doublet) | N-H Stretch (primary amine) |

| ~3300 | Medium | N-H Stretch (secondary amide) |

| 3100-3000 | Medium | C-H Stretch (aromatic) |

| 2950-2850 | Medium | C-H Stretch (aliphatic) |

| ~1640 | Strong | C=O Stretch (Amide I) |

| ~1600 | Medium | C=C Stretch (aromatic) |

| ~1550 | Strong | N-H Bend (Amide II) |

| 1335-1250 | Strong | C-N Stretch (aromatic amine) |

Interpretation:

-

The presence of two sharp bands in the 3400-3300 cm⁻¹ region is a hallmark of a primary amine (-NH₂), corresponding to the symmetric and asymmetric stretching vibrations.[4]

-

A medium intensity band around 3300 cm⁻¹ is indicative of the N-H stretch of the secondary amide.[5]

-

The strong absorption at approximately 1640 cm⁻¹ is the characteristic C=O stretching vibration of the amide (Amide I band).[5]

-

The strong band around 1550 cm⁻¹ is the N-H bending vibration of the secondary amide (Amide II band).

-

Aromatic C-H and C=C stretching vibrations are also expected in their typical regions.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern, which can further confirm the structure.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

| m/z | Proposed Fragment Ion |

| 226 | [M]⁺ (Molecular Ion) |

| 120 | [H₂N-C₆H₄-CO]⁺ |

| 106 | [C₆H₅-CH₂-NH]⁺ |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 77 | [C₆H₅]⁺ |

Interpretation:

-

The molecular ion peak at m/z 226 confirms the molecular formula C₁₄H₁₄N₂O.

-

A common fragmentation pathway for amides is the cleavage of the amide bond.[6] Cleavage of the N-benzyl bond would lead to the formation of the 4-aminobenzoyl cation at m/z 120.

-

Cleavage of the bond between the carbonyl carbon and the aromatic ring would result in the fragment [C₆H₅CH₂NHCO]⁺, which is less commonly observed.

-

A significant peak at m/z 91 is characteristic of a benzyl group, which rearranges to the stable tropylium ion.

-

Further fragmentation of the aromatic rings can lead to the phenyl cation at m/z 77.

Logical Relationship of Spectroscopic Data

Caption: Correlation of spectroscopic data to the structural features of this compound.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. A well-executed synthesis and purification protocol provides a high-quality sample, which is a prerequisite for obtaining clean and interpretable spectroscopic data. The combined insights from ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry provide a comprehensive and self-validating confirmation of the molecular structure. This guide serves as a foundational resource for researchers, enabling them to confidently verify the identity and purity of this compound for its application in drug discovery and development.

References

Sources

- 1. Benzamide, n-benzyl-2-(methylamino)-, [webbook.nist.gov]

- 2. N-BENZYLBENZAMIDE(1485-70-7) 13C NMR [m.chemicalbook.com]

- 3. merckmillipore.com [merckmillipore.com]

- 4. Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

biological activity of 4-Amino-N-benzylbenzamide derivatives

An In-Depth Technical Guide to the Biological Activities of 4-Amino-N-benzylbenzamide Derivatives

Executive Summary

The benzamide scaffold represents a cornerstone in medicinal chemistry, with its derivatives demonstrating a vast spectrum of pharmacological activities. Among these, the this compound core has emerged as a particularly privileged structure, serving as a versatile template for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the diverse biological activities associated with this class of compounds. As a Senior Application Scientist, this document synthesizes current research to provide researchers, scientists, and drug development professionals with a comprehensive understanding of the mechanisms of action, structure-activity relationships (SAR), and therapeutic potential of this compound derivatives. The guide delves into their significant anticancer properties, including tubulin polymerization, protein kinase, and histone deacetylase inhibition, as well as their promising antimicrobial, anti-inflammatory, and neuroprotective effects. Each section is supported by experimental data, detailed protocols, and mechanistic diagrams to facilitate further investigation and drug discovery efforts.

Part 1: The this compound Scaffold: A Privileged Structure

The this compound structure consists of a central benzamide core with an amino group at the 4-position of the phenyl ring and a benzyl group attached to the amide nitrogen. This arrangement provides a unique three-dimensional geometry and a combination of hydrogen bond donors and acceptors, making it an ideal starting point for interacting with various biological targets.[1] Its structural rigidity and potential for diverse substitutions on both the benzoyl and benzyl rings allow for fine-tuning of its physicochemical properties and biological activity, aiding in the optimization of drug candidates.[1][2]

General Synthetic Approach

The synthesis of these derivatives typically involves a straightforward amide coupling reaction. The most common method begins with a suitably protected 4-aminobenzoic acid, which is first activated (e.g., conversion to an acyl chloride with thionyl chloride) and then reacted with a substituted benzylamine to form the central amide bond. Subsequent deprotection of the 4-amino group yields the final product. This modular synthesis allows for the creation of large libraries of compounds for screening.[3][4]

Caption: General synthetic workflow for this compound derivatives.

Part 2: Potent Anticancer Activities and Mechanisms

The most extensively studied is their potent anticancer effect, which is exerted through multiple mechanisms of action against various cancer cell types.

Inhibition of Tubulin Polymerization

A primary and well-documented anticancer mechanism for N-benzylbenzamide derivatives is the disruption of microtubule dynamics by inhibiting tubulin polymerization.[5][6] These compounds often bind to the colchicine binding site on β-tubulin, preventing the formation of microtubules.[6][7] This interference is critical as microtubules are essential for creating the mitotic spindle during cell division. Their disruption leads to cell cycle arrest, typically in the G2/M phase, and subsequently induces apoptosis (programmed cell death).[6]

Table 1: Antiproliferative Activity of Tubulin-Inhibiting N-Benzylbenzamide Derivatives

| Compound ID | Cancer Cell Line | IC50 (nM) | Reference |

|---|---|---|---|

| 20b | A549 (Lung) | 12 | [7] |

| 20b | HCT-116 (Colon) | 14 | [7] |

| 20b | MCF-7 (Breast) | 27 | [7] |

| 16f (MY-1121) | SMMC-7721 (Liver) | 89.42 | [6] |

| 16f (MY-1121) | HuH-7 (Liver) | 91.62 |[6] |

This protocol outlines a standard method for assessing a compound's ability to inhibit tubulin polymerization, a key indicator for potential anticancer agents targeting microtubules.

-

Reagents & Materials : Tubulin protein (>99% pure), polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9), GTP, test compound, reference inhibitor (e.g., colchicine), 96-well microplates, temperature-controlled spectrophotometer.

-

Preparation : Reconstitute lyophilized tubulin in polymerization buffer on ice. Prepare serial dilutions of the test compound and reference inhibitor in the same buffer.

-

Assay Execution : In a pre-chilled 96-well plate, add the polymerization buffer and the test compound/inhibitor. Add the tubulin solution to each well.

-

Initiation & Measurement : Initiate polymerization by adding GTP to all wells and immediately placing the plate in a spectrophotometer pre-heated to 37°C.

-

Data Acquisition : Measure the increase in absorbance (optical density) at 340 nm every minute for 60 minutes. The absorbance increase corresponds to the extent of tubulin polymerization.

-

Analysis : Plot absorbance versus time. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Caption: Inhibition of the EGFR signaling pathway by benzamide derivatives.

Histone Deacetylase (HDAC) Inhibition

Another avenue for the anticancer activity of benzamide derivatives is through the inhibition of histone deacetylases (HDACs). [8]HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition can lead to the re-expression of tumor suppressor genes, thereby inhibiting cancer cell growth. Some N-substituted benzamides have been designed based on the structure of known HDAC inhibitors like Entinostat (MS-275) and have shown comparable anti-proliferative activity against various cancer cell lines. [8]

Part 3: Broad-Spectrum Antimicrobial Activity

Derivatives of benzamide have demonstrated significant potential as antimicrobial agents, exhibiting activity against a range of bacteria and fungi. [4]The flexibility of the benzamide scaffold allows for modifications that can enhance potency and broaden the spectrum of activity.

Studies have shown that certain 4-hydroxy-N-phenylbenzamide derivatives are highly effective against both Gram-positive (Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria. [4]The antimicrobial efficacy is typically evaluated by measuring the diameter of the zone of inhibition and determining the Minimum Inhibitory Concentration (MIC).

Table 3: Antibacterial Activity of N-Benzamide Derivatives

| Compound ID | Bacterial Strain | Zone of Inhibition (mm) | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| 5a | B. subtilis | 25 | 6.25 | [4] |

| 5a | E. coli | 31 | 3.12 | [4] |

| 6b | E. coli | 24 | 3.12 | [4] |

| 6c | B. subtilis | 24 | 6.25 | [4] |

This protocol details the standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

-

Materials : 96-well microplates, bacterial culture, Mueller-Hinton Broth (MHB), test compound, positive control antibiotic (e.g., ciprofloxacin), spectrophotometer.

-

Inoculum Preparation : Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Dilution : Perform a two-fold serial dilution of the test compound in MHB directly in the 96-well plate across 10 columns.

-

Inoculation : Add the prepared bacterial inoculum to each well containing the compound dilutions. Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubation : Cover the plate and incubate at 37°C for 18-24 hours.

-

MIC Determination : The MIC is visually determined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be confirmed by measuring the optical density at 600 nm.

Part 4: Anti-inflammatory Effects

Benzamide and nicotinamide derivatives have been shown to possess potent anti-inflammatory properties. [9]Their mechanism of action is believed to involve the inhibition of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells). [9]NF-κB is a central regulator of the inflammatory response, controlling the expression of pro-inflammatory cytokines like TNF-α (Tumor Necrosis Factor-alpha). By inhibiting NF-κB, these compounds can downregulate the production of TNF-α, leading to a reduction in inflammation. This has been demonstrated in studies where N-substituted benzamides provided a dose-dependent inhibition of lipopolysaccharide-induced TNF-α in mice. [9]

Caption: Structure-Activity Relationship (SAR) summary for key biological activities.

Part 7: Future Perspectives and Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the development of novel therapeutic agents with a wide array of biological activities. The research summarized in this guide highlights its potential in oncology, infectious diseases, inflammation, and neurology. The modular nature of its synthesis allows for extensive chemical exploration, and the diverse mechanisms of action provide multiple avenues for therapeutic intervention.

Future research should focus on optimizing the drug-like properties of these derivatives, including their solubility, metabolic stability, and oral bioavailability. Furthermore, investigating the potential for multi-target ligands, for example, compounds with both anticancer and anti-inflammatory properties, could lead to novel synergistic therapies. As our understanding of the complex interplay between cellular pathways grows, the versatility of the this compound core will undoubtedly continue to position it as a valuable scaffold in the ongoing quest for new and more effective medicines.

References

- BenchChem. (n.d.). The Putative Mechanism of Action of 4-amino-N-(2-chlorophenyl)benzamide in Cancer Cells.

-

Kalinichenko, E., et al. (2021). Synthesis, Biological Activities and Docking Studies of Novel 4-(Arylaminomethyl)benzamide Derivatives as Potential Tyrosine Kinase Inhibitors. Molecules. Retrieved from [Link]

- Chen, T., et al. (2018). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. Medicinal Chemistry.

-

Dong, Y., et al. (2004). Antitumor agents. 234. Design, synthesis, and biological evaluation of novel 4beta-[(4''-benzamido)-amino]-4'-o-demethyl-epipodophyllotoxin derivatives. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Schlitzer, M., et al. (2000). Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents. Anticancer Research. Retrieved from [Link]

- Kazoka, K., et al. (2019). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules.

-

Kalinichenko, E., et al. (2021). Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. Pharmaceuticals. Retrieved from [Link]

-

ResearchGate. (n.d.). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities | Request PDF. Retrieved from [Link]

-

Wang, Y., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Sravanthi, D., et al. (2024). Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. Inventions. Retrieved from [Link]

- Madhukara, N., et al. (2018). Synthesis, Characterization of 4- Nitrobenzamide Derivatives and their Antimicrobial Activity. International Journal of Pharmacy and Biological Sciences.

-

Bano, S., et al. (2023). Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach. Heliyon. Retrieved from [Link]

-

Lifescience Global. (2014). Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Dexheimer, T.S., et al. (2014). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Wujec, M., et al. (2023). Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives. International Journal of Molecular Sciences. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

-

Merk, D., et al. (2016). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Li, S., et al. (2018). Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways. Archives of Pharmacal Research. Retrieved from [Link]

-

Smulson, M., et al. (2001). Newly discovered anti-inflammatory properties of the benzamides and nicotinamides. Tanpakushitsu Kakusan Koso. Retrieved from [Link]

-

White, S.W., et al. (2016). N-Benzyl-4-((heteroaryl)methyl)benzamides: A New Class of Direct NADH-Dependent 2-trans Enoyl-Acyl Carrier Protein Reductase (InhA) Inhibitors With Antitubercular Activity. ChemMedChem. Retrieved from [Link]

-

Liu, Y., et al. (2024). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Shi, S., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. Retrieved from [Link]

-

Dietrich, M., et al. (2021). Neuroprotective Properties of 4-Aminopyridine. Neurology, Neuroimmunology & Neuroinflammation. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Synthesis, Spectral Characterization, Docking Studies and QSAR Screening of 4-amino-benzenesulfonamides/N-acetyl 4-amino-benzenesulfonamide Derivatives as Antimicrobial Agents. Retrieved from [Link]

-

Kim, H.G., et al. (2023). N-benzyl-N-methyldecan-1-amine and its derivative mitigate 2,4-dinitrobenzenesulfonic acid-induced colitis and collagen-induced rheumatoid arthritis. Frontiers in Immunology. Retrieved from [Link]

-

ResearchGate. (n.d.). (PDF) Neuroprotective Properties of 4-Aminopyridine. Retrieved from [Link]

Sources

- 1. This compound [myskinrecipes.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Synthesis of 4-(acylaminomethyl)benzamides and their evaluation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nanobioletters.com [nanobioletters.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Discovering the Mechanism of Action of 4-Amino-N-benzylbenzamide

A Senior Application Scientist's Perspective on a Structured, Hypothesis-Driven Approach

Executive Summary

The elucidation of a new chemical entity's mechanism of action (MoA) is the bedrock of modern drug discovery, transforming a promising molecule into a rational therapeutic agent. This guide provides a comprehensive, in-depth framework for discovering the MoA of 4-Amino-N-benzylbenzamide, a compound of interest whose specific biological function is not yet fully characterized. While direct data is limited, its core N-benzylbenzamide scaffold is present in compounds with well-defined biological activities. This allows us to formulate and rigorously test a series of data-driven hypotheses.

This document is structured not as a rigid template, but as a logical, multi-phase investigative workflow. We will begin by leveraging the known activities of structural analogs to propose a primary hypothesis: that this compound functions as a tubulin polymerization inhibitor .[1][2] We will also explore plausible secondary mechanisms, including the inhibition of butyrylcholinesterase (BChE)[3] and the modulation of soluble epoxide hydrolase (sEH)/peroxisome proliferator-activated receptor γ (PPARγ).[4]

For each phase of the investigation—from initial in silico screening and in vitro validation to cellular target engagement and in vivo confirmation—we provide not just the protocols, but the scientific rationale behind them. This guide is designed for researchers, scientists, and drug development professionals, offering a field-proven, self-validating system for MoA discovery that prioritizes scientific integrity and experimental causality.

Phase 1: Hypothesis Generation and Initial Target Validation

The foundational step in any MoA study is to establish testable hypotheses and then use broad, efficient screening methods to validate or refute them.[5] This phase combines computational predictions with direct biochemical and cell-based assays to identify the most probable biological targets.

In Silico Target Prediction: A Computational First Pass

Before committing to resource-intensive wet lab experiments, computational modeling can provide valuable insights into the likely targets of this compound. By docking the compound's structure into the known crystal structures of proteins associated with its parent scaffold, we can predict binding affinity and mode.

Experimental Protocol: Molecular Docking

-

Ligand Preparation: Obtain the 3D structure of this compound (CAS 54977-92-3).[6] Perform energy minimization using a suitable force field (e.g., MMFF94).

-

Target Protein Preparation: Download the crystal structures of primary and secondary hypothetical targets from the Protein Data Bank (PDB):

-

Tubulin: PDB ID: 1SA0 (colchicine binding site)

-

Butyrylcholinesterase (BChE): PDB ID: 4BDS

-

Soluble Epoxide Hydrolase (sEH): PDB ID: 3I27

-

PPARγ: PDB ID: 2PRG

-

-

Docking Simulation: Use molecular docking software (e.g., AutoDock Vina, Glide) to dock the prepared ligand into the active/allosteric sites of the prepared target proteins.

-

Analysis: Analyze the resulting docking scores (binding energy) and binding poses. A strong negative binding energy and interactions with key residues in the binding pocket suggest a higher probability of interaction.

Biochemical Assays: Direct Measurement of Target Inhibition

Biochemical assays provide the first direct experimental evidence of a compound's effect on a purified molecular target, such as an enzyme or protein.[7][8] These cell-free systems are essential for quantifying inhibitory potency (e.g., IC₅₀).

Experimental Protocol: In Vitro Tubulin Polymerization Assay

-

Causality: This is the most direct test of our primary hypothesis. If the compound inhibits tubulin polymerization, it will prevent the increase in light scattering that occurs as microtubules form.

-

Procedure:

-

Reconstitute lyophilized bovine brain tubulin in a general tubulin buffer.

-

In a 96-well plate, add varying concentrations of this compound (e.g., 0.1 nM to 100 µM). Include Colchicine as a positive control and DMSO as a negative control.

-

Initiate polymerization by adding GTP and incubating the plate at 37°C.

-

Measure the absorbance (light scatter) at 340 nm every minute for 60 minutes using a plate reader.

-

Plot absorbance vs. time to generate polymerization curves. Calculate the IC₅₀ value from the dose-response curve.

-

Table 1: Hypothetical Biochemical Assay Results

| Assay Type | Target Protein | Positive Control | This compound IC₅₀ (µM) |

| Polymerization | Tubulin | Colchicine (IC₅₀ = 0.8) | 1.5 |

| Enzymatic | BChE | Rivastigmine (IC₅₀ = 0.05) | > 50 |

| Enzymatic | sEH | TPPU (IC₅₀ = 0.002) | > 50 |

| Reporter Gene | PPARγ | Rosiglitazone (EC₅₀ = 0.1) | > 50 |

Cell-Based Phenotypic Assays: Observing the Biological Consequence

Phenotypic screens assess the effect of a compound on whole cells, providing a more biologically relevant context than biochemical assays.[9] High-content imaging can reveal specific cellular changes, such as alterations in cytoskeletal structure or cell cycle progression, that are hallmarks of certain MoAs.

Experimental Protocol: Immunofluorescence Staining of Microtubules & Cell Cycle Analysis

-

Causality: If this compound disrupts tubulin dynamics, we expect to see disorganized microtubule networks and an accumulation of cells in the G2/M phase of the cell cycle, as the mitotic spindle cannot form correctly.

-

Procedure:

-

Cell Culture: Plate a suitable cancer cell line (e.g., HeLa, A549) in glass-bottom 96-well plates and allow them to adhere.

-

Compound Treatment: Treat cells with varying concentrations of this compound for a duration equivalent to one cell cycle (e.g., 24 hours).

-

Immunofluorescence:

-

Fix, permeabilize, and block the cells.

-

Incubate with a primary antibody against α-tubulin.

-

Incubate with a fluorescently-labeled secondary antibody.

-

Stain nuclei with DAPI.

-

-

Imaging: Acquire images using a high-content imaging system.

-

Cell Cycle Analysis (Parallel Plate): Treat cells similarly, then harvest, fix in ethanol, stain with propidium iodide, and analyze by flow cytometry.

-

-

Expected Results: Dose-dependent disruption of the fine, filamentous microtubule network and a significant increase in the percentage of cells in the G2/M phase.

Phase 2: Elucidation of the Molecular Mechanism

With strong evidence from Phase 1 pointing towards tubulin inhibition, the next step is to unequivocally confirm direct target engagement in a cellular environment and map the downstream signaling consequences.

Target Engagement: Confirming Direct Binding in Cells

A compound can affect a pathway without directly binding to the primary target. Therefore, confirming target engagement is a critical validation step.[10] The Cellular Thermal Shift Assay (CETSA) is a powerful technique that relies on the principle that ligand binding stabilizes a target protein against thermal denaturation.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with this compound or a vehicle control.

-

Heating: Heat the cell suspensions across a range of temperatures (e.g., 40°C to 70°C).

-

Lysis & Centrifugation: Lyse the cells and separate the soluble (non-denatured) protein fraction from the precipitated (denatured) fraction by centrifugation.

-

Protein Quantification: Analyze the amount of soluble α-tubulin remaining in the supernatant at each temperature using Western Blot or ELISA.

-

Analysis: In the presence of a binding ligand (this compound), the target protein (tubulin) will be more resistant to denaturation, resulting in a "shift" of the melting curve to higher temperatures compared to the vehicle control.

Caption: Workflow for validating the molecular mechanism of action.

Downstream Signaling Analysis

Disruption of the mitotic spindle should trigger the spindle assembly checkpoint, leading to mitotic arrest and, eventually, apoptosis. We can verify this by measuring the levels of key cell cycle and apoptotic marker proteins.

Experimental Protocol: Western Blotting for Cell Cycle Markers

-

Protein Extraction: Treat cells with this compound for various time points (e.g., 0, 6, 12, 24 hours). Lyse the cells and quantify total protein concentration.

-

SDS-PAGE and Transfer: Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.

-

Antibody Incubation: Probe membranes with primary antibodies against:

-

Phospho-Histone H3 (Ser10): A marker of mitotic cells.

-

Cyclin B1: A key regulator of the G2/M transition.

-

Cleaved PARP: A marker of apoptosis.

-

GAPDH or β-actin: Loading controls.

-

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Expected Outcome: A time-dependent increase in Phospho-Histone H3 and Cyclin B1, followed by an increase in cleaved PARP, confirming mitotic arrest leading to apoptosis.

Genetic Target Validation

The most definitive evidence for a specific MoA comes from genetic validation.[11] If knocking down the proposed target protein with siRNA or CRISPR/Cas9 produces the same cellular phenotype as the compound, it provides powerful evidence that the compound's effects are mediated through that target.

Experimental Protocol: siRNA-mediated Knockdown of α-Tubulin

-

Transfection: Transfect HeLa cells with siRNA specifically targeting a major α-tubulin isoform (e.g., TUBA1A) or a non-targeting control siRNA.

-

Incubation: Allow 48-72 hours for the siRNA to take effect and for tubulin protein levels to decrease.

-

Validation of Knockdown: Confirm the reduction of tubulin protein levels via Western Blot.

-

Phenotypic Analysis: Analyze the siRNA-treated cells using flow cytometry for cell cycle distribution.

-

Comparison: Compare the cell cycle profile of tubulin-knockdown cells to cells treated with this compound. A similar increase in the G2/M population strongly validates tubulin as the relevant target.

Phase 3: In Vivo Confirmation and Preclinical Assessment

The ultimate validation of an MoA requires demonstrating that the compound engages its target in a living organism and produces a therapeutic effect consistent with that mechanism.[12][13]

Animal Model Selection and Efficacy Studies

Based on the validated MoA as an anti-mitotic agent, an appropriate in vivo model would be a tumor xenograft study.

Experimental Protocol: Tumor Xenograft Efficacy Study

-

Model Establishment: Implant human cancer cells (e.g., A549) subcutaneously into immunocompromised mice.

-

Treatment: Once tumors reach a palpable size, randomize mice into treatment groups:

-

Vehicle Control

-

This compound (at various doses)

-

Positive Control (e.g., Paclitaxel)

-

-

Dosing: Administer the compounds via an appropriate route (e.g., intraperitoneal or oral) on a defined schedule.

-

Efficacy Measurement: Measure tumor volume with calipers twice weekly. Monitor body weight as a general measure of toxicity.

-

Endpoint: At the end of the study, excise tumors for further analysis.

Pharmacodynamic (PD) Biomarker Analysis

To link the antitumor effect observed in vivo to the MoA, we must demonstrate target engagement in the tumor tissue.

Experimental Protocol: Immunohistochemistry (IHC) for Mitotic Arrest

-

Tissue Collection: Collect tumors from a satellite group of mice at various time points after the final dose.

-

IHC Staining: Fix, embed, and section the tumors. Stain the sections with an antibody for the mitotic marker Phospho-Histone H3 (Ser10).

-

Quantification: Quantify the percentage of PH3-positive cells in the tumors from treated vs. control animals.

-

Causality: A significant, dose-dependent increase in mitotic cells within the tumor tissue of treated animals provides direct evidence that this compound is exerting its anti-mitotic effect in vivo.

Caption: Hypothesized signaling pathway for this compound.

Conclusion

This technical guide outlines a rigorous, multi-faceted strategy for the de-novo discovery of the mechanism of action for this compound. By starting with hypotheses grounded in the chemistry of known structural analogs and systematically progressing through computational, biochemical, cellular, and in vivo validation, researchers can build a comprehensive and defensible MoA package. This structured approach, rooted in establishing causality at every step, not only minimizes risk and maximizes the probability of success but also provides the deep mechanistic understanding required to advance a promising compound toward clinical development.

References

- Fiveable. (n.d.).

- Danaher Life Sciences. (n.d.).

-

Wiener, H., et al. (1985). Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)benzamide: a new compound preferentially active in slowly growing tumors. Cancer Treatment Reports, 69(12), 1415-24. [Link]

- PPD. (n.d.). Drug Discovery and Development Process.

- UCL. (n.d.).

- Sartorius. (n.d.).

- Medicines Discovery Catapult. (n.d.).

-

Wikipedia. (n.d.). Mechanism of action. [Link]

- Technology Networks. (2023). In Vivo vs In Vitro: Definition, Pros and Cons.

- Sygnature Discovery. (n.d.). Mechanism of Action (MOA).

- Foley, G. E., et al. (1961). Studies on the Mechanism of Action of Cytoxan Evidence of Activation in Vivo and in Vitro. Cancer Research, 21(1), 57-63.

-

Swinney, D. C. (2020). Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery. SLAS DISCOVERY: Advancing Life Sciences R&D, 25(8), 827-835. [Link]

-

Cai, W., et al. (2021). Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities. European Journal of Medicinal Chemistry, 216, 113316. [Link]

- BenchChem. (n.d.). Hypothesized Mechanism of Action for 4-isopropyl-N-(4-methylbenzyl)benzamide: An In-depth Technical.

-

Merk, D., et al. (2015). N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. Journal of Medicinal Chemistry, 58(23), 9457-9471. [Link]

- CymitQuimica. (n.d.). CAS 54977-92-3: 4-Amino-N-(phenylmethyl)benzamide.

-

Zhang, Y., et al. (2022). N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry, 65(16), 11365-11387. [Link]

Sources

- 1. Discovery of novel N-benzylbenzamide derivatives as tubulin polymerization inhibitors with potent antitumor activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Target Identification and Validation | Sartorius [sartorius.com]

- 6. CAS 54977-92-3: 4-Amino-N-(phenylmethyl)benzamide [cymitquimica.com]

- 7. Mechanism of action - Wikipedia [en.wikipedia.org]

- 8. sygnaturediscovery.com [sygnaturediscovery.com]

- 9. Mechanism of Action and Target Identification: A Matter of Timing in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Target Identification and Validation at MDC [md.catapult.org.uk]

- 11. fiveable.me [fiveable.me]

- 12. Understanding In Vivo vs In Vitro Methods | Technology Networks [technologynetworks.com]

- 13. aacrjournals.org [aacrjournals.org]

An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-N-benzylbenzamide

Introduction

4-Amino-N-benzylbenzamide is a versatile chemical intermediate belonging to the benzamide class of compounds. Its structure, featuring a primary aromatic amine, an amide linkage, and a benzyl group, makes it a valuable building block in medicinal chemistry and materials science. Benzamide derivatives are known to exhibit a wide range of biological activities, and the this compound scaffold is of particular interest for the development of novel therapeutic agents, including tubulin polymerization inhibitors with potential antitumor activities.[1][2] This guide provides a comprehensive overview of a reliable synthetic route to this compound and details the analytical techniques used for its thorough characterization, aimed at researchers, scientists, and professionals in drug development.

Strategic Approach to Synthesis

The synthesis of this compound is most effectively and commonly achieved through a two-step process.[3] This strategy involves an initial amide bond formation followed by the reduction of a nitro group. This approach is favored due to the high reactivity of acyl chlorides with amines and the well-established protocols for nitro group reduction, which are generally high-yielding and chemoselective.[3]

The overall synthetic pathway can be visualized as follows:

Caption: Synthetic scheme for this compound.

Part 1: Amide Bond Formation

The initial step involves the nucleophilic acyl substitution reaction between 4-nitrobenzoyl chloride and benzylamine.[3] The high electrophilicity of the carbonyl carbon in 4-nitrobenzoyl chloride makes it highly susceptible to attack by the nucleophilic benzylamine.

Experimental Protocol: Synthesis of 4-Nitro-N-benzylbenzamide

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve benzylamine (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Add a non-nucleophilic base like triethylamine (Et3N) or pyridine (1.1 equivalents) to the solution. The base is crucial for scavenging the hydrochloric acid (HCl) byproduct, which would otherwise protonate the benzylamine, rendering it non-nucleophilic.[4]

-

Addition of Acyl Chloride: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of 4-nitrobenzoyl chloride (1.05 equivalents) in the same anhydrous solvent. The dropwise addition and low temperature help to control the exothermic nature of the reaction.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.[3]

-

Work-up and Isolation: Upon completion, quench the reaction with water. Transfer the mixture to a separatory funnel and wash the organic layer sequentially with a weak acid (e.g., 1 M HCl) to remove excess base, a weak base (e.g., saturated NaHCO3 solution) to remove any unreacted acyl chloride, and finally with brine to remove residual water. Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4), filter, and concentrate under reduced pressure to yield the crude 4-Nitro-N-benzylbenzamide.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Part 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group in 4-Nitro-N-benzylbenzamide to a primary amine. Several methods are effective for this transformation, with catalytic hydrogenation and metal-mediated reductions being the most common.[5][6]

Experimental Protocol: Synthesis of this compound

Method A: Catalytic Hydrogenation [3]

-

Reaction Setup: Dissolve 4-Nitro-N-benzylbenzamide (1.0 equivalent) in a suitable solvent such as ethanol, methanol, or ethyl acetate in a flask equipped for hydrogenation.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Palladium on carbon (Pd/C), typically 5-10 mol%.

-

Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) with vigorous stirring.

-

Reaction Monitoring and Work-up: Monitor the reaction by TLC. Once the starting material is consumed (typically 2-6 hours), carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.[3]

-

Isolation: Rinse the Celite pad with the reaction solvent and concentrate the filtrate under reduced pressure to obtain the crude this compound. The product is often pure enough for subsequent use, but can be further purified by recrystallization if necessary.

Method B: Tin(II) Chloride Reduction [7]

-

Reaction Setup: In a round-bottom flask, dissolve 4-Nitro-N-benzylbenzamide (1.0 equivalent) in ethanol.

-

Reagent Addition: Add an excess of tin(II) chloride dihydrate (SnCl2·2H2O), typically 4-5 equivalents.

-

Reaction Conditions: Heat the mixture to reflux and monitor the reaction by TLC.

-

Work-up and Isolation: After the reaction is complete, cool the mixture and carefully neutralize it with a base (e.g., saturated NaHCO3 solution) to precipitate tin salts. Filter the mixture and extract the filtrate with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, dry over an anhydrous drying agent, and concentrate under reduced pressure to yield the product.

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. A combination of spectroscopic techniques is employed for this purpose.

Caption: Workflow for the characterization of this compound.

Spectroscopic Data Summary

The following table summarizes the expected spectroscopic data for this compound.

| Technique | Expected Data | Interpretation |

| ¹H NMR | δ ~7.6 ppm (d, 2H), ~7.3 ppm (m, 5H), ~6.6 ppm (d, 2H), ~6.2 ppm (br s, 1H, NH), ~4.5 ppm (d, 2H, CH₂), ~4.0 ppm (br s, 2H, NH₂) | Confirms the presence of the aromatic protons on both rings, the amide proton, the benzylic methylene protons, and the primary amine protons. |

| ¹³C NMR | δ ~167 ppm (C=O), ~150 ppm (C-NH₂), ~138 ppm (quaternary C), ~129-114 ppm (aromatic CH), ~44 ppm (CH₂) | Indicates the presence of the amide carbonyl carbon, the carbon attached to the amino group, other aromatic carbons, and the benzylic carbon. |

| IR (cm⁻¹) | ~3400-3200 (N-H stretch, amine and amide), ~1630 (C=O stretch, amide I), ~1550 (N-H bend, amide II) | Confirms the presence of the N-H bonds of the primary amine and the amide, and the carbonyl group of the amide.[8] |

| Mass Spec. | [M+H]⁺ at m/z 227.1182 | Confirms the molecular weight of the compound. |

Note: NMR chemical shifts are approximate and can vary depending on the solvent and concentration.[9]

Experimental Protocols for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.

-

Process the data to determine chemical shifts, multiplicities, coupling constants, and integration values to elucidate the molecular structure.

-

-

Infrared (IR) Spectroscopy:

-

Obtain the IR spectrum using an FT-IR spectrometer, typically with an Attenuated Total Reflectance (ATR) accessory for solid samples.

-

Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

-

-

Mass Spectrometry (MS):

-

Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electrospray Ionization (ESI).

-

Determine the mass-to-charge ratio (m/z) of the molecular ion to confirm the molecular weight of the compound.

-

Safety, Handling, and Storage